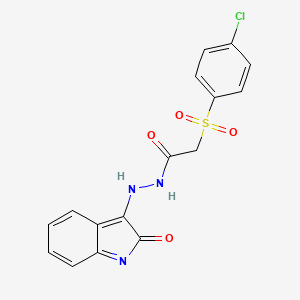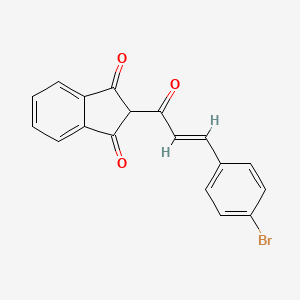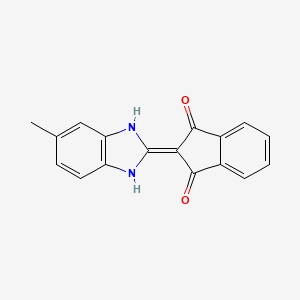
2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the PubChem 2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide is a chemical entity with significant scientific interest. This compound is known for its unique chemical structure and properties, which make it valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to ensure the desired chemical structure is obtained. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and databases.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods are designed to be efficient and sustainable, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which can be further utilized in various scientific and industrial applications .
Applications De Recherche Scientifique
2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, in industry, it is utilized in the production of materials with specific properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The detailed mechanism of action is studied through experimental and computational methods to understand how this compound influences cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide include those with related chemical structures and properties. These compounds can be identified through chemical databases and similarity searches. Examples of similar compounds include those with similar functional groups or molecular frameworks .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable. The comparison with similar compounds highlights the advantages and potential limitations of this compound in various contexts .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N'-(2-oxoindol-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-10-5-7-11(8-6-10)25(23,24)9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8H,9H2,(H,19,21)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYLAGXHNXQCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate](/img/structure/B7827921.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7827935.png)
![2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827941.png)
![2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827949.png)
![2-[anilino(hydroxy)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827951.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)
![2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827988.png)
![2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)



![N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B7828014.png)
![11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one](/img/structure/B7828028.png)
![(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride](/img/structure/B7828039.png)
